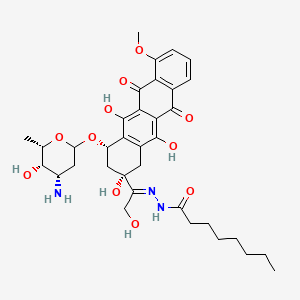

Adriamycin octanoylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

76634-98-5 |

|---|---|

Molecular Formula |

C35H45N3O11 |

Molecular Weight |

683.76 |

IUPAC Name |

N'-((E)-1-((2S,4S)-4-(((4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)-2-hydroxyethylidene)octanehydrazide |

InChI |

1S/C35H45N3O11/c1-4-5-6-7-8-12-24(40)38-37-23(16-39)35(46)14-19-27(22(15-35)49-25-13-20(36)30(41)17(2)48-25)34(45)29-28(32(19)43)31(42)18-10-9-11-21(47-3)26(18)33(29)44/h9-11,17,20,22,25,30,39,41,43,45-46H,4-8,12-16,36H2,1-3H3,(H,38,40)/b37-23+/t17-,20-,22-,25?,30+,35-/m0/s1 |

InChI Key |

YFNRFXHHYCNVGO-AFZQDIHDSA-N |

SMILES |

CCCCCCCC(=O)N/N=C(\CO)/[C@@]1(Cc2c(c(c3c(c2O)C(=O)c4cccc(c4C3=O)OC)O)[C@H](C1)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Doxorubicin octanoylhydrazone |

Origin of Product |

United States |

Synthetic Pathways and Structural Derivatization of Adriamycin Octanoylhydrazone

Synthetic Methodologies for Hydrazone Conjugation of Adriamycin

The synthesis of Adriamycin hydrazone derivatives primarily involves the reaction between the ketone group at the C-13 position of Adriamycin and a hydrazine (B178648) derivative. researchgate.netmdpi.com This condensation reaction forms the basis for creating a diverse range of Adriamycin conjugates with potentially improved properties. nih.govresearchgate.net

Precursor Synthesis and Functionalization

The initial step in synthesizing Adriamycin octanoylhydrazone involves the preparation of the necessary precursors. This includes obtaining or synthesizing Adriamycin hydrochloride and the corresponding acylhydrazide, in this case, octanohydrazide. researchgate.net The acylhydrazide can be synthesized by reacting the corresponding carboxylic acid or its derivative with hydrazine.

In some strategies, linker molecules are introduced to connect Adriamycin to other molecules, such as antibodies or polymers. nih.govresearchgate.net These linkers often contain a hydrazide group at one end to react with Adriamycin and another functional group at the other end for conjugation. For instance, adipic dihydrazide can be used as a linker. researchgate.netmdpi.com

Optimization of Hydrazone Formation Reactions

The formation of the hydrazone bond is typically achieved by reacting Adriamycin with the hydrazide derivative in a suitable solvent, often an alcohol like ethanol, and under acidic conditions. mdpi.commdpi.com The reaction is generally carried out at room temperature or with gentle heating. mdpi.com The acidic environment catalyzes the reaction, promoting the nucleophilic attack of the hydrazine on the ketone's carbonyl carbon. nih.gov

Key parameters that are often optimized to maximize the yield and purity of the final product include:

pH: An acidic pH is crucial for the reaction to proceed efficiently. researchgate.net

Reaction Time: The duration of the reaction is monitored to ensure complete conversion without significant degradation of the product.

Temperature: While some reactions proceed at room temperature, others may require mild heating to increase the reaction rate. mdpi.com

Stoichiometry of Reactants: The molar ratio of Adriamycin to the hydrazide derivative is carefully controlled to drive the reaction to completion and minimize side products.

Regioselectivity and Yield Considerations in Derivatization

A significant aspect of the derivatization of Adriamycin is regioselectivity. The reaction specifically targets the C-13 keto group of the aglycone part of the Adriamycin molecule, leaving other functional groups, such as the amino group on the daunosamine (B1196630) sugar, intact. researchgate.net This selectivity is inherent to the reactivity of the ketone towards hydrazides under the chosen reaction conditions.

Yields of hydrazone formation can vary depending on the specific reactants and reaction conditions. For some Adriamycin hydrazone derivatives, yields have been reported to be in the range of 80-99%. researchgate.net Purification of the final product is often achieved through techniques like chromatography or precipitation to remove any unreacted starting materials and byproducts. nih.gov

Preparation of this compound Analogues

The versatile nature of hydrazone chemistry allows for the synthesis of a wide array of this compound analogues. These modifications are aimed at fine-tuning the physicochemical and biological properties of the parent compound.

Variations in the Acyl Chain Length

One common modification involves varying the length of the acyl chain attached to the hydrazone moiety. Researchers have synthesized Adriamycin acylhydrazones with different chain lengths to investigate the effect of lipophilicity on the compound's properties. For example, derivatives with shorter or longer acyl chains than the octanoyl (eight-carbon) chain can be prepared by using the corresponding acylhydrazides in the condensation reaction with Adriamycin. This allows for a systematic study of how chain length influences factors like cell permeability and interaction with biological targets.

Modifications to the Octanoylhydrazone Moiety

Further structural diversity can be introduced by modifying the octanoylhydrazone moiety itself. This can include the introduction of other functional groups onto the acyl chain or the use of different types of hydrazide precursors. For instance, dicarboxylic acid dihydrazides like adipic dihydrazide can be used to create dimeric Adriamycin derivatives or to provide a point of attachment for other molecules. researchgate.netmdpi.com

Additionally, linkers with specific properties, such as pH-sensitivity or susceptibility to enzymatic cleavage, can be incorporated into the hydrazone derivative. nih.govresearchgate.net For example, the (6-maleimidocaproyl)hydrazone of doxorubicin (B1662922) was synthesized to allow for conjugation to antibodies via a Michael addition reaction. nih.gov These modifications aim to create prodrugs that release Adriamycin selectively at the target site, thereby enhancing its efficacy and reducing systemic toxicity. nih.govresearchgate.net

Synthesis of Novel Hybrid Structures Incorporating this compound

The this compound moiety can be further utilized as a building block in the synthesis of more complex, hybrid structures. This often involves the conjugation of the adriamycin derivative to other molecules, such as polymers or targeting ligands, to create novel therapeutic agents. The hydrazone linkage is of particular interest in this context due to its susceptibility to hydrolysis under acidic conditions, a characteristic that can be exploited for targeted drug release.

One common approach involves the use of bifunctional linkers. For instance, a linker containing a hydrazide group at one end and a reactive group (such as a maleimide) at the other can first be reacted with adriamycin to form the hydrazone. The resulting intermediate, now bearing a reactive handle, can then be conjugated to a macromolecule, such as a thiolated antibody or polymer. nih.gov

The synthesis of polymer-drug conjugates represents a significant area of research. Polymers like polyethylene (B3416737) glycol (PEG) and poly(2-oxazoline)s are often used to improve the pharmacokinetic profile of drugs. ugent.be The synthesis of such conjugates can be achieved by reacting a polymer functionalized with hydrazide groups with adriamycin. The resulting adriamycin-polymer conjugate is linked via a pH-sensitive hydrazone bond. ugent.beiyte.edu.tr

For example, a general synthesis of a doxorubicin-polymer conjugate via a hydrazone bond can be described as follows:

| Step | Description | Reactants |

| 1 | Polymer Functionalization | Polymer with carboxylic acid groups, t-butyl carbazate |

| 2 | Deprotection | Acidic hydrolysis |

| 3 | Conjugation | Hydrazide-functionalized polymer, Adriamycin, Acid catalyst |

This method allows for the creation of high drug-loading, water-soluble constructs with the potential for pH-triggered drug release. ugent.be

Analytical Techniques for Compound Characterization in Synthesis Research

The successful synthesis and purification of this compound and its hybrid structures necessitate the use of various analytical techniques for thorough characterization. These methods are crucial for confirming the identity, purity, and structural integrity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR spectroscopy is used to identify the protons in the molecule. The formation of the hydrazone bond can be confirmed by the appearance of a characteristic signal for the -NH- proton, typically in the downfield region of the spectrum (around δ 11-12 ppm). nih.govacs.org The signals corresponding to the octanoyl chain's methylene (B1212753) and methyl protons would also be present in their expected regions.

¹³C NMR spectroscopy provides information about the carbon skeleton. The formation of the C=N bond of the hydrazone is evidenced by a signal in the range of δ 140-150 ppm. acs.orgbibliotekanauki.pl The carbonyl carbon of the amide within the linker and the carbons of the octanoyl chain would also be identifiable.

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds, thereby confirming successful conjugation. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used, especially for high molecular weight polymer conjugates. iyte.edu.trresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The formation of the hydrazone can be inferred from the appearance of a C=N stretching vibration and the disappearance of the C=O stretching vibration of the starting ketone. The presence of amide bonds in linker-containing hybrids can also be confirmed by their characteristic C=O and N-H stretching frequencies. nih.govacs.org

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the synthesized compounds and for monitoring the progress of the reaction. Size-exclusion chromatography (SEC) is particularly useful for analyzing polymer conjugates, providing information on their molecular weight distribution and purity. nih.gov

The following table summarizes the key analytical data expected for the characterization of adriamycin-hydrazone derivatives:

| Analytical Technique | Expected Observation for Adriamycin-Hydrazone Derivatives |

| ¹H NMR | Appearance of -NH proton signal (δ 11-12 ppm); signals for the linker and conjugated moiety. nih.govacs.org |

| ¹³C NMR | Appearance of C=N carbon signal (δ 140-150 ppm). acs.orgbibliotekanauki.pl |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight of the conjugate. iyte.edu.trresearchgate.net |

| IR Spectroscopy | Presence of C=N and amide C=O stretching vibrations; disappearance of ketone C=O stretch. nih.govacs.org |

| HPLC/SEC | A single, sharp peak indicating a pure compound; shift in retention time compared to starting materials. nih.gov |

By employing these analytical techniques, researchers can rigorously confirm the successful synthesis and structural integrity of this compound and its novel hybrid structures.

Molecular Mechanisms of Action and Cellular Interactions

Intercalation into DNA and Topoisomerase II Inhibition by Adriamycin Octanoylhydrazone and its Metabolites

Once Adriamycin is released from the octanoylhydrazone carrier, it exerts its cytotoxic effects through direct interaction with nuclear DNA.

Studies on DNA Binding Affinity and Intercalation Dynamics

The primary active metabolite of this compound is Adriamycin itself. Adriamycin has a high affinity for DNA and binds by intercalating its planar aromatic chromophore portion between adjacent base pairs of the DNA double helix. mdpi.comsemanticscholar.orgpsu.edu This intercalation process is favored at sites with adjacent GC base pairs. dntb.gov.ua The six-membered daunosamine (B1196630) sugar moiety of the molecule sits (B43327) in the minor groove of the DNA, further stabilizing the complex through interactions with flanking base pairs. psu.edu Molecular docking studies have confirmed that Adriamycin interacts with DNA via this intercalation mode, with a significant binding affinity. researchgate.net The insertion of the drug molecule into the DNA helix pushes the base pairs apart, causing local structural distortions and unwinding of the DNA, which can lead to the destabilization of nucleosomes. psu.edudntb.gov.ua This physical obstruction interferes with the processes of DNA replication and transcription. ctdbase.orghodoodo.com

Enzymatic Inhibition Profiles of Topoisomerase II

A crucial aspect of Adriamycin's mechanism of action, following its release from this compound, is its interaction with topoisomerase II. rsc.orgmdpi.com This enzyme is essential for managing the topological state of DNA, particularly during replication and transcription, by creating transient double-strand breaks to relieve supercoiling. hodoodo.com Adriamycin inhibits the activity of topoisomerase II by stabilizing the "cleavable complex," a state where the enzyme has cut the DNA strands but has not yet resealed them. mdpi.compsu.edu By preventing the re-ligation of the DNA strands, Adriamycin effectively traps the enzyme on the DNA, leading to the accumulation of permanent DNA double-strand breaks. nih.govhodoodo.com This inhibition of topoisomerase II is a major contributor to the cytotoxic effects of the drug.

Impact on DNA Damage Response Pathways

The DNA double-strand breaks induced by the action of Adriamycin on topoisomerase II trigger a cascade of cellular DNA damage responses (DDR). The cell recognizes these breaks as severe genetic lesions and activates various repair pathways, such as nonhomologous end-joining (NHEJ) and homologous recombination (HR). nih.gov Key sensor proteins, including the ATM (ataxia-telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) kinases, are activated in response to this damage. These kinases, in turn, phosphorylate a host of downstream targets, including checkpoint kinases like CHK1 and CHK2, which can lead to cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow time for DNA repair. If the DNA damage is too extensive to be repaired, these pathways will ultimately signal for the initiation of apoptosis, or programmed cell death. hodoodo.com

Reactive Oxygen Species Generation and Oxidative Stress Induction

In addition to its effects on DNA and topoisomerase II, the Adriamycin released from this compound can induce significant cellular damage through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. researchgate.net

Electron Transfer and Redox Cycling Mechanisms

The quinone moiety in the chemical structure of Adriamycin is capable of undergoing redox cycling. researchgate.net This process involves the enzymatic reduction of the quinone to a semiquinone free radical. This one-electron reduction can be carried out by various cellular reductases, including those in the mitochondrial electron transport chain, such as NADH dehydrogenase (Complex I). The unstable semiquinone radical can then transfer an electron to molecular oxygen, generating the superoxide (B77818) anion radical (O₂⁻). This process regenerates the parent quinone, allowing it to participate in further redox cycles, leading to a continuous production of superoxide radicals. The superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), particularly in the presence of metal ions like iron through the Fenton reaction.

Mitochondrial Dysfunction and ROS Production

Mitochondria are a primary site for the Adriamycin-mediated generation of ROS. Adriamycin can accumulate in the mitochondria, in part due to its binding to cardiolipin, a phospholipid component of the inner mitochondrial membrane. This accumulation can disrupt the function of the electron transport chain, leading to electron leakage and increased ROS production. The overproduction of mitochondrial ROS can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and reduced ATP production. This damage to the mitochondria can further amplify oxidative stress and trigger apoptotic pathways. Studies have shown that Adriamycin treatment leads to an increase in mitochondrial ROS, which plays a significant role in its cellular toxicity.

Data Tables

Table 1: In Vitro Cytotoxicity of a Doxorubicin (B1662922) Octanoylhydrazone Derivative This table presents the 50% inhibitory concentration (IC50) values for doxorubicin 8-(menthoxycarbonyl)octanoylhydrazone against various human cancer cell lines after different exposure times.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| Melanoma (518A2) | Melanoma | 0.82 ± 0.20 | 0.51 ± 0.17 | 0.46 ± 0.12 |

| Breast (MCF-7/Topo) | Breast Cancer | 10.2 ± 2.8 | 7.2 ± 1.8 | 5.5 ± 1.5 |

Data sourced from mdpi.com

Cellular Antioxidant Defense Modulation

Adriamycin (also known as doxorubicin) is a powerful anticancer drug, but its use is limited by its cardiotoxicity, which is linked to the production of reactive oxygen species (ROS). nih.gov The modification of adriamycin to this compound is a strategy aimed at reducing this harmful side effect. This modified compound interacts with the cell's antioxidant defense systems.

A key area of this interaction involves catalase, a vital enzyme that breaks down hydrogen peroxide. Adriamycin is known to inactivate catalase, contributing to heart muscle damage. The octanoylhydrazone derivative, however, has demonstrated a reduced capacity to inhibit catalase activity in rat heart mitochondria. This suggests the structural change in the molecule lessens its interference with this crucial antioxidant enzyme.

The increased lipophilicity of this compound, due to the addition of the octanoylhydrazone group, may alter its distribution within the cell. This could lead to different patterns of ROS generation and, consequently, a varied response from the cellular antioxidant defense mechanisms. The interaction with other antioxidant enzymes like glutathione (B108866) peroxidase and superoxide dismutase is an area of ongoing research. frontiersin.org The modulation of these defense systems is a critical factor in the potentially lower cardiotoxicity of this compound.

Induction of Programmed Cell Death Pathways

This compound is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells. The octanoylhydrazone modification increases the compound's lipophilicity, allowing it to more easily enter cells and accumulate in mitochondria.

This accumulation can trigger the intrinsic pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of proteins, including caspases, that ultimately leads to the dismantling of the cell. nih.gov Specifically, doxorubicin has been shown to induce apoptosis in human cardiac stem cells, a process that involves caspase-3 dependent pathways. plos.org

The cellular response to adriamycin and its derivatives is complex and can involve other forms of programmed cell death beyond apoptosis, such as autophagy and ferroptosis. nih.gov

Autophagy is a process where cells digest their own components. In response to chemotherapy, autophagy can have a dual role, either promoting cell survival or contributing to cell death. nih.gov Studies on adriamycin show that it can induce autophagy. nih.govresearchgate.net However, the precise role of autophagy in the therapeutic effects of this compound is still being investigated. nih.gov

Ferroptosis is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. frontiersin.org Given that adriamycin's cardiotoxicity is linked to iron metabolism and oxidative stress, its potential to induce ferroptosis is an active area of research. frontiersin.org The increased lipophilicity of the octanoylhydrazone derivative may enhance its interaction with cell membranes and lipid metabolism, potentially making cells more susceptible to ferroptosis. Inducers of ferroptosis have been shown to increase the sensitivity of resistant cancer cells to adriamycin. mdpi.com

Apoptosis Pathways in Target Cells

Cell Cycle Perturbations and Proliferative Inhibition

This compound inhibits cancer cell proliferation by causing them to arrest in the G2/M phase of the cell cycle, preventing them from dividing. nih.govnih.gov This cell cycle arrest is a known effect of the parent compound, adriamycin, which can induce arrest in the G1, S, and predominantly G2 phases depending on the cell type and treatment conditions. nih.govnih.govhaematologica.org

The mechanism behind this G2/M arrest is linked to DNA damage. Adriamycin intercalates into DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. nih.govwikipedia.orgnih.gov This triggers a DNA damage response that halts the cell cycle. The octanoylhydrazone derivative is expected to retain these DNA-damaging properties. The induction of p53 and p21 has been correlated with G1 arrest, while the phosphorylation of the cyclin B-Cdc2 complex is associated with G2 arrest. nih.gov

Exploration of Alternative or Modulated Mechanisms due to Octanoylhydrazone Modification

The addition of the octanoylhydrazone group to adriamycin alters its properties, leading to modulated and potentially new mechanisms of action.

Increased Lipophilicity and Cellular Uptake: The octanoyl chain makes the molecule more lipophilic, or fat-soluble. This enhances its ability to cross cell membranes, potentially leading to higher concentrations inside cancer cells and greater efficacy.

Altered Subcellular Distribution: The increased lipophilicity may also change where the drug accumulates within the cell. While adriamycin is known to concentrate in the nucleus, the octanoylhydrazone derivative might show a greater affinity for lipid-rich structures like the mitochondria, potentially enhancing its effects on these organelles.

Reduced Redox Cycling and Cardiotoxicity: A primary goal of creating this derivative was to lessen the heart damage caused by adriamycin. This toxicity is largely due to the production of reactive oxygen species. The modification at the C-13 keto position is thought to hinder the chemical reactions that produce these damaging species, thereby reducing cardiotoxicity.

Potential to Overcome Multidrug Resistance: Cancer cells can become resistant to chemotherapy by pumping drugs out of the cell using transporters like P-glycoprotein. The increased lipophilicity of this compound might make it less recognizable by these pumps, allowing it to remain inside resistant cancer cells and exert its effects.

Data Tables

Table 1: Research Findings on Adriamycin and its Derivatives

| Feature | Observation | Relevant Compound(s) |

| Programmed Cell Death | Induces apoptosis, with evidence for roles of autophagy and ferroptosis. nih.gov | Adriamycin |

| Cell Cycle | Causes cell cycle arrest, predominantly in the G2 phase. nih.govnih.gov | Adriamycin |

| Antioxidant System | Interacts with and can be modulated by antioxidant enzymes. nih.govturkjps.org | Adriamycin |

| Cardiotoxicity | Linked to the generation of reactive oxygen species and iron-dependent mechanisms. nih.govfrontiersin.org | Adriamycin |

| Drug Resistance | Ferroptosis inducers can enhance sensitivity in resistant cells. mdpi.com | Adriamycin |

Preclinical Pharmacological Activity and Efficacy Studies in Vitro and in Vivo

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

The initial assessment of any potential anticancer agent involves rigorous in vitro testing to determine its ability to kill cancer cells or inhibit their proliferation. These studies are fundamental in establishing a compound's baseline potency and spectrum of activity.

Comparative Efficacy Across Diverse Cancer Cell Models

The cytotoxic effects of Adriamycin and its derivatives are often evaluated across a panel of human cancer cell lines to understand the breadth of their activity. For instance, the parent compound, Adriamycin, has demonstrated efficacy against a wide range of cancers, including various types of carcinomas, sarcomas, and hematological malignancies. pfizer.com Studies on Adriamycin-resistant cell lines, such as the A2780ADR ovarian cancer cell line, have shown a more than tenfold increase in resistance compared to the parent A2780 cell line, highlighting the challenges of drug resistance. culturecollections.org.uk

While specific data for Adriamycin octanoylhydrazone is not extensively available in the public domain, the evaluation would typically involve comparing its activity to the parent compound, Adriamycin. For example, a study on a different Adriamycin analogue, 4'-deoxydoxorubicin, revealed that while it was taken up by non-small cell lung tumor cells more readily than Adriamycin, Adriamycin was more lethal at a given intracellular concentration. nih.gov This underscores the importance of comparative studies to discern the unique properties of each derivative.

Concentration-Dependent Responses and IC50 Determination

A critical aspect of in vitro evaluation is determining the concentration at which a compound exerts its cytotoxic effects. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

The IC50 values for Adriamycin can vary significantly depending on the cancer cell line and the duration of exposure. nih.gov For example, in MCF-7 breast cancer cells, reported IC50 values for Adriamycin (Doxorubicin) have ranged from 0.1 µM to 2.50 µM in different studies. researchgate.net In drug-resistant MCF-7 cells, the IC50 value for Doxorubicin (B1662922) was found to be significantly higher, at 1.9 µM, compared to sensitive cells. researchgate.net In another study, the IC50 of Doxorubicin-loaded nanocarriers against MCF-7 cells ranged from 0.19 to 0.42 μg/mL, which was more cytotoxic than free Doxorubicin (IC50 = 0.67 μg/mL). mdpi.com

For this compound, determining its IC50 across various cell lines would be a crucial step in its preclinical assessment. This data would allow for a direct comparison of its potency against the parent drug and other analogs.

Table 1: Illustrative IC50 Values for Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 2.50 | researchgate.net |

| MCF-7 (Dox-resistant) | Breast Cancer | 1.9 | researchgate.net |

| HeLa | Cervical Cancer | 2.9 | researchgate.net |

| HepG2 | Liver Cancer | 0.3 | mdpi.com |

| H1299 (2D culture) | Lung Cancer | Not specified | nih.gov |

| H1299 (3D culture) | Lung Cancer | Higher than 2D | nih.gov |

Note: This table is illustrative and based on data for Doxorubicin, the parent compound.

Cellular Uptake Kinetics and Intracellular Distribution

The effectiveness of a chemotherapeutic agent is not only dependent on its intrinsic cytotoxicity but also on its ability to be taken up by cancer cells and reach its intracellular target. The modification of Adriamycin to form the octanoylhydrazone derivative would likely alter its lipophilicity, which can significantly impact its cellular uptake.

Studies on the parent compound, Adriamycin, show that its uptake can be influenced by the cell type and the formulation. For instance, the intracellular uptake of Doxorubicin from a solution was found to be at least 10 times higher than from a liposomal formulation. nih.gov Furthermore, the intracellular distribution is a key factor; Adriamycin is known to localize mainly within the nucleus, where it intercalates with DNA, a primary mechanism of its action. nih.govoncolink.org In contrast, the more lipophilic analogue, 4'-deoxydoxorubicin, was observed to accumulate within the cytoplasm. nih.gov

The kinetic response of cells to Adriamycin-DNA complexes has been shown to cause a block in the G2 phase of the cell cycle. nih.gov The cellular uptake of Doxorubicin and its conjugates can be enhanced through various drug delivery systems, which can also influence their intracellular trafficking. frontiersin.org Understanding the cellular uptake kinetics and the specific intracellular localization of this compound would be vital to elucidating its mechanism of action and potential advantages over the parent drug.

Assessment of Selectivity in Cellular Systems

A major goal in cancer chemotherapy is to develop drugs that are selectively toxic to cancer cells while sparing normal, healthy cells. This selectivity is crucial for minimizing the severe side effects often associated with chemotherapy.

Differential Effects on Cancer Cells vs. Non-Transformed Cells

Preclinical studies routinely assess the cytotoxicity of a new compound on both cancerous and non-transformed (normal) cell lines. The therapeutic index of a drug can be estimated in vitro by comparing the IC50 values in cancer cells to those in normal cells.

For Adriamycin, its use is limited by toxicity to healthy cells, particularly cardiac and kidney cells. plos.orgnih.gov Studies have investigated the differential effects of Doxorubicin on cancer cells versus non-cancerous cells like the NIH3T3 fibroblast cell line. nih.gov Research has also explored strategies to selectively protect normal cells from chemotherapy. oncotarget.com For example, some studies have shown that certain nanoparticles can attenuate or even inhibit the effect of Doxorubicin in tumor cells. nih.gov

The evaluation of this compound would involve similar comparative studies to determine if the structural modification leads to a more favorable selectivity profile, potentially reducing its toxicity to normal tissues.

Targeted Delivery Modalities and Enhanced Selectivity

To improve the selectivity of chemotherapeutic agents, various targeted delivery strategies are being explored. These approaches aim to concentrate the drug at the tumor site, thereby increasing its efficacy against cancer cells while reducing systemic exposure and off-target toxicity.

Targeted delivery systems for Doxorubicin have included the use of exosomes, which are natural nanovesicles that can be engineered to target specific receptors on cancer cells. nih.govnih.gov These targeted exosomes have been shown to efficiently deliver Doxorubicin to tumor tissues, leading to tumor growth inhibition. nih.gov Other approaches involve conjugating the drug to ligands that bind to receptors overexpressed on cancer cells or encapsulating it in nanoparticles that exploit the unique characteristics of the tumor microenvironment. frontiersin.orgmdpi.com

In Vivo Efficacy in Preclinical Animal Models

There is a lack of published studies detailing the in vivo efficacy of this compound in established preclinical cancer models.

Tumor Growth Inhibition in Xenograft and Syngeneic Models

No data from xenograft or syngeneic tumor model studies evaluating the tumor growth inhibition potential of this compound could be located. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, and syngeneic models, which use tumor cells from the same genetic background as the immunocompetent mouse strain, are standard tools in preclinical oncology. labcorp.comcrownbio.com While numerous studies have evaluated Adriamycin in such models against various cancers, similar data for its octanoylhydrazone derivative is not present in the available literature. nih.gov

Pharmacodynamic Biomarker Analysis in Tumor Tissues

Information regarding the analysis of pharmacodynamic biomarkers in tumor tissues following treatment with this compound is not available. Pharmacodynamic biomarkers are crucial for demonstrating that a drug has reached its target and is having the desired biological effect. cancer.govveedalifesciences.com For many anticancer agents, these can include markers of cell proliferation (like Ki67) or apoptosis. nih.gov For Adriamycin, biomarkers of DNA damage, such as phosphorylated histone H2AX (γH2AX), are often assessed. icr.ac.ukcancer.gov However, no such analyses have been reported for this compound.

Investigation of Resistance Mechanisms and Overcoming Strategies

The mechanisms of resistance to this compound and potential strategies to overcome them have not been documented.

Efflux Pump Modulation (e.g., P-glycoprotein)

A primary mechanism of resistance to Adriamycin is the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govnih.govmdpi.com P-gp actively transports Adriamycin out of cancer cells, reducing its intracellular concentration and thereby its efficacy. nih.govnih.govglobalresearchonline.net Studies on various cancer cell lines have demonstrated a direct correlation between P-gp expression and Adriamycin resistance. nih.govnih.gov However, there are no specific studies investigating the interaction between this compound and P-gp or other efflux pumps.

Gene Expression Profiling in Resistant Models

Gene expression profiling is a powerful tool used to identify genes and pathways associated with drug resistance. elifesciences.orgbreastcancerfoundation.org.nz Such studies have been conducted for Adriamycin, revealing complex changes in gene expression in resistant cancer cells, often involving pathways related to DNA repair, cell survival, and drug metabolism. elifesciences.orgmdpi.com No gene expression profiling data from cancer models resistant to this compound has been published.

Disposition, Metabolism, and Preclinical Pharmacokinetics of Adriamycin Octanoylhydrazone

Absorption, Distribution, and Elimination in Animal Models

The absorption, distribution, and elimination of a drug are fundamental aspects of its pharmacokinetic profile, determining its concentration and duration of action in the body. For Adriamycin octanoylhydrazone, these properties would be investigated in various animal models to predict its behavior in humans.

Tissue Distribution Profiling and Organ Accumulation

Understanding where a drug accumulates in the body is crucial for assessing its potential efficacy and toxicity. For a cytotoxic agent like an Adriamycin derivative, high concentrations in tumor tissues would be desirable, while accumulation in sensitive organs like the heart could be a concern.

A hypothetical tissue distribution study for this compound might yield data similar to the following table. It is important to emphasize that this table is illustrative and not based on actual experimental data for this compound.

Hypothetical Tissue Distribution of this compound in Rats (µg/g tissue) 24 hours post-administration

| Tissue | Concentration (µg/g) |

| Liver | 15.2 |

| Spleen | 12.8 |

| Kidney | 10.5 |

| Heart | 3.1 |

| Lung | 8.7 |

| Tumor | 18.9 |

| Plasma | 0.5 |

Excretion Pathways and Rates

The routes and speed at which a drug and its metabolites are removed from the body determine its elimination half-life. The primary routes of excretion for many drugs are through the bile (feces) and urine.

For Adriamycin, the major route of elimination is via the hepatobiliary system, with a significant portion of the administered dose being excreted in the bile. Urinary excretion is a less prominent pathway. It is plausible that this compound follows a similar excretion pattern, though the rate of excretion could be different. The metabolic conversion of the hydrazone back to Adriamycin would also influence the excretion profile.

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, involves the chemical alteration of a compound by the body. This process can lead to the activation or inactivation of a drug and the formation of various metabolites.

Enzymatic and Non-Enzymatic Conversion to Adriamycin and Other Metabolites

This compound is a prodrug, meaning it is designed to be converted into the active drug, Adriamycin, within the body. This conversion can occur through enzymatic or non-enzymatic processes. The hydrazone linkage is often designed to be susceptible to hydrolysis, particularly in the acidic microenvironment of tumors.

The metabolism of the parent compound, Adriamycin, is complex and involves several pathways. A major metabolic route is the reduction of the side-chain carbonyl group to form the active metabolite, adriamycinol. Other pathways include reductive cleavage of the glycosidic bond to form aglycones. It is likely that after conversion to Adriamycin, this compound would be subject to these same metabolic transformations.

Pharmacological Activity of Identified Metabolites

The metabolites of a drug can have their own pharmacological effects, which may be similar to, different from, or even antagonistic to the parent compound. A key metabolite of Adriamycin is adriamycinol, which retains some cytotoxic activity but is also implicated in the cardiotoxicity of the parent drug.

Comparative Pharmacokinetic Profiles with Parent Adriamycin

A crucial aspect of developing a prodrug like this compound is to demonstrate an improved pharmacokinetic profile compared to the parent compound. This could include a longer half-life, increased tumor-specific delivery, and reduced systemic exposure to the active drug, potentially leading to lower toxicity.

Without specific data for this compound, a direct comparison is not possible. However, the rationale for developing such a derivative is often to achieve a more favorable therapeutic index. A successful prodrug strategy would ideally result in a higher concentration of the active drug at the tumor site and a lower concentration in healthy tissues.

Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | Adriamycin | This compound |

| Half-life (t½) | ~30 hours | Potentially longer |

| Volume of Distribution (Vd) | High | Potentially altered |

| Clearance (CL) | Primarily hepatic | Dependent on conversion rate |

| Area Under the Curve (AUC) - Plasma | High initial peak | Lower initial peak of free Adriamycin |

| AUC - Tumor | Variable | Potentially higher |

Factors Influencing Preclinical Disposition and Metabolism of this compound

Information regarding the specific chemical compound “this compound” is not available in the public domain. Therefore, this article presents data on closely related doxorubicin-hydrazone prodrugs to provide insights into the potential disposition, metabolism, and preclinical pharmacokinetics of such compounds.

The preclinical disposition and metabolism of doxorubicin-hydrazone prodrugs are influenced by a variety of factors that dictate their stability in circulation, delivery to target tissues, and the release of the active drug, doxorubicin (B1662922) (also known as Adriamycin). These factors are critical in designing prodrugs with enhanced therapeutic efficacy and reduced systemic toxicity.

The core principle behind doxorubicin-hydrazone prodrugs is the acid-sensitive nature of the hydrazone linkage. nih.govuq.edu.autandfonline.comthno.org This bond is relatively stable at the physiological pH of blood (around 7.4) but is susceptible to hydrolysis in the acidic microenvironment characteristic of solid tumors and within the acidic compartments of cells, such as endosomes and lysosomes. nih.govuq.edu.autandfonline.comthno.org This pH-dependent activation is a key factor influencing the selective release of doxorubicin at the tumor site, thereby enhancing its antitumor activity while minimizing exposure to healthy tissues. nih.govthno.orgaacrjournals.org

The chemical structure of the linker connecting doxorubicin to the carrier molecule via the hydrazone bond also plays a significant role. The length and composition of the spacer can affect the rate of hydrolysis and, consequently, the drug release kinetics. uq.edu.au

Furthermore, the nature of the carrier molecule to which the doxorubicin-hydrazone is attached significantly impacts its pharmacokinetic profile. Common carriers include polymers, antibodies, and proteins like albumin. nih.govthno.orgnih.gov These carriers can alter the prodrug's circulation half-life, tissue distribution, and cellular uptake. For instance, conjugation to polyethylene (B3416737) glycol (PEG) can prolong circulation time. nih.gov Albumin-binding prodrugs, such as aldoxorubicin, leverage the natural tendency of albumin to accumulate in tumors (a phenomenon known as the Enhanced Permeability and Retention effect) to achieve targeted delivery. tandfonline.comthno.orgaacrjournals.org

Preclinical studies in various animal models, including rats and mice, have demonstrated that these factors collectively lead to altered tissue distribution of doxorubicin compared to the administration of the free drug. Typically, doxorubicin-hydrazone prodrugs exhibit higher accumulation in tumor tissues and lower concentrations in healthy organs, most notably the heart, which is a primary site of doxorubicin-related toxicity. nih.govacs.orgpnas.org The metabolism of these prodrugs is primarily characterized by the cleavage of the hydrazone bond, which liberates the active doxorubicin. nih.govuq.edu.au

Preclinical Pharmacokinetic Data of Doxorubicin-Hydrazone Prodrugs

The following tables present pharmacokinetic and tissue distribution data from preclinical studies on various doxorubicin-hydrazone prodrugs, which serve as surrogates for understanding the potential behavior of this compound.

| Compound | Animal Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Aldoxorubicin | Patients with solid tumors | Half-life (t½) | 20.1–21.1 hours | nih.gov |

| Volume of Distribution (Vd) | 3.96–4.08 L/m² | |||

| Clearance (CL) | 0.136–0.152 L/h/m² | |||

| PEG-hyd-DOX | Rats | Half-life (t½β) of total DOX | 15.18 hours | nih.gov |

| AUC₀→∞ of total DOX | 357.57 µg/mL/h | |||

| Cmax of free DOX in heart | 4.7 µg/g | |||

| PolyMPC–DOX | Tumor-bearing mice | Half-life (t½) | 2 hours | acs.org |

| AUC | 408 µg·h/mL | |||

| Dendrimer-DOX (hydrazone-linked) | Tumor-bearing mice | Elimination Half-life | 16 ± 1 hours | pnas.org |

| Compound | Animal Model | Tissue | Concentration/Uptake | Time Point | Reference |

|---|---|---|---|---|---|

| PolyMPC–DOX | Tumor-bearing mice | Tumor | 700 ng/g | 3 days | acs.org |

| 390 ng/g | 5 days | ||||

| Legubicin | Tumor-bearing mice | Kidney | Increased exposure in tumor, decreased in heart and kidney compared to free doxorubicin | Multiple time points | mdpi.com |

| Tumor | |||||

| Heart |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of Adriamycin and its derivatives is intrinsically linked to their chemical structure. wikipedia.org For Adriamycin octanoylhydrazone, several structural components are critical for its mechanism of action.

The introduction of the octanoylhydrazone group at the C-13 position of the adriamycinone aglycone is a key modification. The hydrazone linkage itself is a critical element, often designed to be pH-sensitive. nih.govresearchgate.net This allows for the stable circulation of the compound in the bloodstream at physiological pH, with subsequent cleavage and release of the active drug in the more acidic microenvironment of tumors or within acidic intracellular compartments like lysosomes. nih.govresearchgate.net The length and lipophilicity of the octanoyl chain can also impact the compound's membrane permeability and cellular uptake.

Computational Approaches to SAR/QSAR Modeling

Computational methods have become indispensable tools in drug discovery, providing insights into the complex relationships between molecular structure and biological activity. For this compound and related compounds, these approaches offer a rational basis for designing more effective and less toxic analogs.

Molecular Descriptors and Predictive Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties.

For hydrazone derivatives, relevant descriptors often include:

Topological descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments, which are crucial for intermolecular interactions.

Steric descriptors: Molecular weight and volume influence how a molecule fits into a binding site.

Once these descriptors are calculated for a series of Adriamycin hydrazone analogs with known biological activities (e.g., IC50 values), statistical methods like multiple linear regression or machine learning algorithms are used to build predictive QSAR models. nih.gov A well-validated QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and further testing. nih.gov

Ligand-Protein Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. sib.swissarxiv.org For this compound, docking studies are crucial for understanding its interactions with its primary targets: DNA and topoisomerase II. wikipedia.orgusp.br

These studies can reveal:

Binding Mode: The precise way in which the molecule intercalates into the DNA double helix and the specific interactions of the daunosamine (B1196630) sugar and the octanoylhydrazone side chain within the DNA grooves.

Interaction Energies: Calculation of the binding affinity, which provides an estimate of the strength of the interaction between the ligand and its target.

Key Amino Acid Residues: Identification of the specific amino acids in topoisomerase II that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the drug molecule. researchgate.net

By visualizing and analyzing these interactions, researchers can understand how structural modifications might enhance binding affinity or alter the mode of interaction, leading to improved biological activity. For instance, docking studies can help in designing modifications to the octanoyl chain to optimize its fit within a hydrophobic pocket of the target protein.

Design Principles for Enhanced Efficacy and Modulated Biological Responses

The insights gained from SAR, QSAR, and molecular docking studies provide a set of design principles for creating novel Adriamycin analogs with potentially enhanced efficacy and reduced toxicity. waocp.orgresearchgate.net

Key strategies include:

Modification of the Hydrazone Linker: Synthesizing linkers with varying lengths and electronic properties can fine-tune the rate of drug release at the target site. The goal is to achieve a balance between stability in circulation and rapid cleavage within the tumor environment. researchgate.net

Alteration of the Acyl Chain: Varying the length and branching of the alkyl or aryl group attached to the hydrazone (in this case, the octanoyl group) can influence lipophilicity, cellular uptake, and interactions with the target. acs.org

Substitution on the Anthracycline Core: While maintaining the core's intercalating ability, minor substitutions on the aromatic rings can modulate electronic properties and interactions with DNA and associated proteins.

Glycodiversification: Modifying the daunosamine sugar can impact DNA binding, topoisomerase II inhibition, and recognition by drug efflux pumps, which are often responsible for multidrug resistance. usp.br

The overarching goal is to design molecules that are selectively activated at the tumor site, exhibit high affinity for their biological targets, and have a reduced propensity for off-target effects, particularly cardiotoxicity. nih.govwaocp.org

Impact of Hydrazone Linkage on SAR

The hydrazone linkage (C=N-NH) is not merely a passive connector; it actively influences the structure-activity relationship of this compound. japsonline.com

pH-Sensitivity: As previously mentioned, the acid-labile nature of the hydrazone bond is a key feature for targeted drug delivery. nih.govresearchgate.net This allows for the design of prodrugs that release the active Adriamycin molecule preferentially in the acidic tumor microenvironment. nih.govwaocp.org

Modulation of Lipophilicity: The hydrazone linker and the attached octanoyl group significantly increase the lipophilicity of the molecule compared to the parent Adriamycin. This can alter its pharmacokinetic properties, including its distribution in the body and its ability to cross cell membranes.

Advanced Drug Delivery Systems and Formulations for Adriamycin Octanoylhydrazone

Rational Design of Delivery Vehicles for Controlled Release

The rational design of delivery vehicles for Adriamycin octanoylhydrazone focuses on creating systems that can release the drug in a controlled manner, primarily in response to the unique physiological cues of the tumor microenvironment.

The acidic microenvironment of tumors provides a key trigger for drug release. Delivery systems can be designed to be stable at the physiological pH of blood (7.4) but to disassemble or undergo conformational changes at the lower pH found in tumor tissues and endosomal/lysosomal compartments, leading to drug release. plos.orgnih.gov

For instance, a drug delivery system utilizing a conjugate of Adriamycin and vitamin E succinate (B1194679) (VES) with a hydrazone bond (NN) was incorporated into pH-sensitive hyaluronic acid (HA)-based polymeric micelles. mdpi.com In the acidic tumor environment, the hydrazone bond is rapidly cleaved, releasing the free drug. mdpi.com This pH-triggered release is a common strategy. frontiersin.org For example, a study on pH-responsive microgels demonstrated that at a lower pH, the release of doxorubicin (B1662922) was significantly accelerated. nih.gov In another system, doxorubicin was released faster at pH 5.0 than at pH 7.4 from pH-sensitive micelles. mdpi.com Similarly, co-delivery systems of paclitaxel (B517696) and doxorubicin have shown pH-dependent release profiles, with accelerated release at lower pH values. dovepress.com

A nanosized porous artificial enzyme has also been developed as a pH-sensitive delivery system for doxorubicin, which allows for efficient drug loading and selective, pH-responsive release, preventing premature drug release under normal physiological conditions. rsc.org

| Delivery System | Release Trigger | Key Findings | Citation |

|---|---|---|---|

| HA-2-(octadecyloxy)-1,3-dioxan-5-amine (HOD) polymeric micelles with DOX-NN-VES prodrug | Acidic pH | Rapid cleavage of the hydrazone bond in an acidic environment releases free doxorubicin. | mdpi.com |

| Oligo(polyethylene glycol) fumarate (B1241708) (OPF) and sodium methacrylate (B99206) (SMA) microgels | Acidic pH | Significantly increased release kinetics in acidic pH. At pH 3, almost 98% of loaded doxorubicin was released in deionized water. | nih.gov |

| DSPE-PEG2000 and oleic acid micelles | Acidic pH | Doxorubicin was released faster at pH 5.0 than at pH 7.4. | mdpi.com |

| pH-sensitive polyprodrug micelles for paclitaxel and doxorubicin | Acidic pH | Accumulative release of paclitaxel was about 85% and 98% at pH 6.5 and 5.0, respectively, over 48 hours. Doxorubicin release was also pH-dependent. | dovepress.com |

| Nanosized porous artificial enzyme (HF-900) | Acidic pH | Functions as a drug carrier for efficient loading and highly selective pH-responsive delivery of doxorubicin. | rsc.org |

The tumor microenvironment is characterized by the overexpression of certain enzymes, such as proteases and lipases, which can be harnessed as triggers for drug release. nih.govfrontiersin.org Enzyme-responsive systems typically involve linking the drug to the carrier via a substrate that can be specifically cleaved by a tumor-associated enzyme. mdpi.com

For example, theranostic nanoparticles have been developed using biocompatible and biodegradable polymers that can be activated by enzymes. nih.gov In one study, doxorubicin-loaded nanoparticles showed a 33-fold increase in near-infrared fluorescence upon interaction with the protease trypsin, indicating enzyme-mediated cleavage and release. nih.gov Another approach involves enzyme-sensitive organic-inorganic nanospheres where doxorubicin is grafted via ester linkages. These are stable at physiological pH but are hydrolyzed by esterase enzymes, which are often upregulated in tumors, leading to drug release. mdpi.com

A potential challenge for enzyme-responsive systems is the premature release of the drug if the triggering enzyme is encountered before reaching the tumor. nih.gov To address this, dual-responsive systems that are sensitive to both pH and enzymes are being developed to ensure more targeted release. nih.gov

pH-Sensitive Drug Release Mechanisms

Nanocarrier-Based Delivery Strategies

Nanocarriers offer a versatile platform for the delivery of this compound, improving its solubility, stability, and pharmacokinetic profile.

Polymeric nanoparticles and micelles are self-assembling nanosized structures formed from amphiphilic copolymers. mdpi.comntu.edu.sg The hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments and helps to evade the mononuclear phagocyte system, prolonging circulation time. mdpi.com

Redox-sensitive polymeric micelles have been synthesized for doxorubicin delivery. These micelles remain stable in the bloodstream but readily break down in the high-glutathione environment of tumor cells, releasing the drug. francis-press.com Studies have shown that over 75% of doxorubicin was released from such micelles within 48 hours under conditions mimicking the intracellular environment, compared to only 12% under normal conditions. francis-press.com

Vitamin-based micelles, or "vitamicelles," have also been developed. These self-assembled nanostructures show excellent biocompatibility and can efficiently encapsulate doxorubicin, leading to enhanced anticancer effects. mdpi.com

| Nanocarrier Type | Key Features | Release Mechanism | Citation |

|---|---|---|---|

| Redox-sensitive polymeric micelles | Disulfide bond linkage | Cleavage of disulfide bond in high glutathione (B108866) environment of tumor cells. | francis-press.com |

| Vitamin-based micelles (Vitamicelles) | Self-assembly of vitamin conjugates | Stimuli-responsive degradation. | mdpi.com |

| Enzymatically activatable nanoparticles | Copolymer blends of poly(lactic-co-glycolic acid)-b-poly-l-lysine and poly(lactic acid)-b-poly(ethylene glycol) | Protease-mediated cleavage. | nih.gov |

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulating Adriamycin or its derivatives within liposomes can significantly alter its pharmacokinetic profile, leading to a longer circulation half-life and increased accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govmdpi.comresearchgate.net

Pegylated liposomal doxorubicin formulations, where liposomes are coated with polyethylene (B3416737) glycol (PEG), are designed to evade detection by the mononuclear phagocyte system, further extending their circulation time. europa.eu Novel liposomal formulations like TLD-1 have shown an even longer half-life compared to currently marketed pegylated liposomal doxorubicin. fu-berlin.de The use of liposomes can enhance the bioavailability of encapsulated drugs. mdpi.com

Extracellular vesicles (EVs), including exosomes and platelet extracellular vesicles (PEVs), are emerging as natural nanocarriers for drug delivery. nih.govuky.edusemanticscholar.org Exosomes are small vesicles secreted by most cell types that play a role in intercellular communication by transferring their cargo of proteins and nucleic acids. scienceopen.comfrontiersin.org Their natural origin makes them biocompatible and capable of avoiding rapid clearance from circulation.

Engineered exosomes can be loaded with drugs like doxorubicin and have been shown to deliver their cargo to target cells. researchgate.net Platelet extracellular vesicles (PEVs) are another promising delivery vehicle due to their natural ability to target and accumulate in the tumor microenvironment. nih.gov PEVs have been shown to be efficient carriers for doxorubicin, with studies demonstrating their effective uptake by cancer cells. nih.govbiorxiv.orgresearchgate.netoaepublish.com

Fullerenol and Other Nanomaterial Conjugates

The use of nanomaterials as carriers for chemotherapeutic agents represents a promising strategy in cancer treatment. Fullerenols, which are polyhydroxylated fullerenes, have been investigated as potential carriers for drugs like Doxorubicin.

Fullerenol Conjugates:

Fullerenol-Doxorubicin (Ful-DOX) conjugates have been synthesized and studied for their potential in cancer therapy. nih.gov These conjugates are designed to be stable in physiological conditions but release the active drug in the tumor microenvironment. nih.gov Research has shown that fullerenol can be conjugated with Doxorubicin, and these conjugates have demonstrated the ability to suppress the proliferation of various cancer cell lines in vitro. nih.gov The mechanism of action involves blocking the cell cycle progression, leading to apoptosis. nih.gov

Studies have also explored the synthesis of Fullerenol-Doxorubicin conjugates using an acid-sensitive hydrazone bond. frontiersin.org This design allows for pH-sensitive drug release, with higher release rates in the acidic environment characteristic of tumors. frontiersin.org These conjugates have shown enhanced intracellular accumulation of Doxorubicin in cancer cells compared to the free drug. frontiersin.org

Other Nanomaterial Conjugates:

Beyond fullerenols, a variety of other nanomaterials are being explored for the delivery of Adriamycin and its derivatives. These include:

Injectable Nanoparticle Generators (iNPGs): These are micrometer-sized particles that can be loaded with a polymeric form of Doxorubicin (pDox). nih.gov Once in the bloodstream, iNPGs accumulate at tumor sites and release pDox nanoparticles, which are then taken up by tumor cells. nih.gov This system has shown enhanced efficacy in preclinical models of metastatic breast cancer. nih.gov

Charcoal Nanoparticles: Activated charcoal nanoparticles have been investigated as a delivery system for Doxorubicin. scirp.org These nanoparticles can entrap the drug and have shown potential in improving its penetration into the tumor microenvironment. scirp.org

Metallic and Silica/Organosilica Nanoparticles: Covalent conjugation of Doxorubicin to metallic, silica, or organosilica nanoparticles is a promising approach. mdpi.com This method offers stronger bonding and can be designed for stimulus-responsive drug release, such as in the acidic tumor environment. mdpi.com

These nanomaterial-based systems aim to improve the therapeutic index of Adriamycin by enhancing its delivery to tumors and reducing its exposure to healthy tissues.

Targeted Delivery Approaches

Targeted delivery strategies are designed to increase the concentration of this compound at the tumor site, thereby enhancing its anticancer activity while reducing off-target side effects.

Folic acid (FA) is a widely used targeting ligand because the folate receptor (FR) is often overexpressed on the surface of many types of cancer cells. By conjugating FA to drug delivery systems, these systems can be selectively directed to and taken up by cancer cells.

Research has demonstrated the development of FA-conjugated nanomedicines for targeted chemotherapy. For example, FA has been attached to the surface of nanoparticles carrying Doxorubicin. mdpi.comnih.gov These FA-modified nanoparticles show significantly higher uptake by FR-positive cancer cells compared to non-targeted nanoparticles. nih.gov This targeted approach leads to enhanced cytotoxicity and apoptosis in cancer cells. nih.gov

In one study, Doxorubicin was encapsulated in dextran-folic acid (DEX-FA) nanoparticles. rsc.org These nanoparticles exhibited pH-dependent self-assembly and pH-responsive drug release. rsc.org The FA-FR-mediated endocytosis of these nanoparticles was observed in vitro, and they demonstrated targeted delivery in vivo, leading to improved antitumor efficacy and reduced side effects in a mouse model. rsc.org

Furthermore, the combination of FA targeting with other nanomaterials, such as fullerenols, has been explored. frontiersin.org FA-grafted fullerenol-Doxorubicin conjugates have been synthesized and shown to promote drug internalization in an FR-dependent manner, enhancing cytotoxicity against cancer cells. frontiersin.org

Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed to combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. mdpi.com This approach allows for the selective delivery of the cytotoxic agent to tumor cells that express a specific antigen on their surface. mdpi.comnih.gov

Adriamycin and its derivatives have been used as the cytotoxic payload in the development of ADCs and immunoconjugates. nih.govnih.gov An Adriamycin derivative, Adriamycin 13-[3-(2-pyridyldithio)propionyl]hydrazone (ADM-HZN), was chemically linked to monoclonal antibodies targeting human B-cell lymphomas. nih.gov These immunoconjugates demonstrated significant antitumor activity in preclinical models, being more potent and better tolerated than free Adriamycin. nih.gov The antitumor effect was dependent on the binding of the antibody portion to the target tumor cells. nih.gov

The mechanism of action for these immunoconjugates often requires internalization of the ADC by the cancer cell. nih.gov Studies have shown that conjugates made with internalizing antibodies were more cytotoxic and had greater antitumor activity than those made with non-internalizing antibodies. nih.gov The release of the active drug, Adriamycin, from the antibody is often facilitated by the acidic environment of intracellular compartments like lysosomes, due to the use of acid-labile linkers such as the hydrazone bond. nih.gov

Research has also explored the use of single-chain antibodies (ScFv) conjugated to Adriamycin. nih.gov One study showed that an Adriamycin-ScFv conjugate had a significantly higher cytotoxic activity against a human lung adenocarcinoma cell line compared to unconjugated Adriamycin. nih.gov

The development of ADCs is a complex process involving the selection of an appropriate tumor antigen, antibody, cytotoxic drug, and linker. nih.govbiomolther.org

A novel and emerging approach for targeted drug delivery involves the use of magnetically steered microrobots. These microscopic devices can be loaded with therapeutic agents and guided to a specific location in the body using external magnetic fields. nih.govmdpi.commdpi.com

Researchers have developed microrobots loaded with Doxorubicin for targeted cancer therapy. nih.gov These microrobots, which can be carboxylic group-functionalized paramagnetic beads, allow for the covalent conjugation of Doxorubicin on their surface. nih.gov They can be steered through confined spaces with precise control using a magnetic controller. nih.gov Once they reach the target cancer cells and are internalized, the Doxorubicin is released, leading to cell death. nih.gov

Another type of magnetically guided microrobot is a self-rolled structure with magnetic nanoparticles attached to its surface. nih.gov These microrobots can be loaded with Doxorubicin and an X-ray contrast agent, allowing for real-time imaging and targeted delivery. nih.gov The drug release can be triggered at the lesion site, for example, by using a near-infrared light-induced photothermal effect. nih.gov An advantage of this system is the potential for microrobot retrieval after drug delivery, which could minimize potential toxicity from the implanted device. nih.gov

The locomotion of these microrobots can be induced by an oscillating magnetic field, which causes the flexible, chain-like structures of the microrobots to move in a manner similar to the beating of a sperm flagellum. mdpi.com The speed and direction of the microrobots can be controlled by adjusting the frequency and orientation of the magnetic field. mdpi.com This technology holds promise for precise, localized drug delivery in a clinical setting.

Antibody-Drug Conjugates (ADCs) and Immunoconjugates

Research into Formulation Stability and Characterization in Biological Media

The stability and behavior of drug formulations in biological environments are crucial for their therapeutic success. Research in this area for Adriamycin and its derivatives focuses on ensuring that the drug remains in its active form and is delivered effectively to the target site.

Formulation Stability:

Studies on the stability of Adriamycin solutions have shown that it is sensitive to various factors. It is sensitive to light, can adsorb to certain types of filters and containers, and may degrade in cell culture medium. nih.gov The stability of Adriamycin formulations can be influenced by the choice of lipids in liposomal formulations, with factors like the length of saturated fatty acid chains and the presence of cholesterol playing a role.

For advanced formulations like liposomal Doxorubicin (e.g., Doxil®), stability is a key feature. nih.gov Doxil® utilizes PEGylated nano-liposomes to prolong circulation time and a stable drug loading mechanism to prevent premature release. nih.gov The lipid bilayer is designed to be in a "liquid ordered" phase to enhance stability. nih.gov

Characterization in Biological Media:

Characterizing the behavior of Adriamycin formulations in biological media is essential to predict their in vivo performance. This includes assessing drug release kinetics and interaction with biological components. For instance, conventional liposome (B1194612) formulations of Doxorubicin have been shown to release a significant portion of their drug payload into the bloodstream shortly after injection, partly due to protein adsorption that disrupts the liposome membrane. cancernetwork.com

In the context of this compound conjugates, the acid-labile hydrazone bond is a key feature. Its stability is pH-dependent, being relatively stable at physiological pH but labile at the lower pH found in acidic intracellular compartments. nih.gov This property is crucial for the targeted release of the active drug within cancer cells. nih.gov

Future Directions and Translational Research Perspectives

Development of Next-Generation Adriamycin Octanoylhydrazone Derivatives

The core strategy behind this compound is the modification of the parent drug, Adriamycin, through a hydrazone linkage. This chemical bond is designed to be acid-sensitive, allowing for the targeted release of the active drug in the acidic microenvironment of tumors or within the acidic compartments of cancer cells like lysosomes. benthamopenarchives.comaacrjournals.org This approach is part of a broader effort to create prodrugs that can improve the therapeutic index of potent chemotherapeutic agents. benthamopenarchives.com

Future development of next-generation derivatives could explore several avenues:

Varying the Acyl Chain Length: The "octanoyl" part of the name refers to an eight-carbon acyl chain. Research on other N-acylhydrazones of doxorubicin (B1662922) has shown that modifying the length and saturation of the fatty acyl chain can significantly impact cytotoxicity and cellular uptake. nih.gov For instance, a study on various N-acylhydrazones found that a heptadecanoyl (17-carbon) derivative was more cytotoxic than its unsaturated counterparts and even more so than doxorubicin itself in certain multidrug-resistant cell lines. nih.gov Therefore, synthesizing and evaluating a series of Adriamycin acylhydrazones with varying chain lengths (e.g., from C6 to C18) could optimize the balance between lipophilicity, membrane interaction, and drug release kinetics. nih.gov

Introducing Novel Functional Moieties: Beyond simple alkyl chains, incorporating other chemical groups could confer additional functionalities. For example, attaching targeting ligands to the hydrazone linker could enhance tumor-specific delivery. nih.gov Another approach involves creating derivatives with improved acid sensitivity for more precise drug release in the tumor microenvironment. nih.gov

Albumin-Binding Prodrugs: A successful strategy for other doxorubicin-hydrazone derivatives has been the creation of albumin-binding prodrugs. benthamopenarchives.comaacrjournals.orgascopubs.orgresearchgate.net These compounds bind to circulating albumin, which then passively accumulates in solid tumors. ascopubs.orgresearchgate.net This strategy has been shown to enhance antitumor efficacy and improve the toxicity profile in preclinical models. ascopubs.orgresearchgate.net A similar approach could be applied to this compound to improve its pharmacokinetic properties and tumor targeting.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanisms of action and resistance to this compound is crucial for its clinical development. Omics technologies, which provide a global view of cellular molecules, are powerful tools for these investigations. nih.govnih.govhumanspecificresearch.org

Genomics: Genomic profiling of cancer cells can identify genetic markers that predict response or resistance to doxorubicin. nih.govfrontiersin.orgascopubs.org For example, studies have shown that low expression of the TOP2A gene and estrogen receptor-negative status can predict response to doxorubicin in breast cancer. nih.govascopubs.org Similar genomic studies could be performed with this compound to identify patient populations most likely to benefit from this specific derivative.

Proteomics: Proteomic analysis can reveal changes in protein expression that are associated with drug resistance. nih.govacs.orgacs.orgnih.govthno.org Studies on Adriamycin-resistant cancer cell lines have identified the upregulation of proteins involved in drug efflux (like ABCB1), as well as alterations in mitochondrial proteins and those involved in cellular responses to drugs. nih.govacs.orgthno.org By comparing the proteomes of cells treated with Adriamycin versus this compound, researchers could determine if the derivative is less susceptible to known resistance mechanisms or if it induces unique cellular responses. For instance, a proteomic study of Adriamycin-resistant lung cancer cells identified 34 proteins with potential therapeutic and diagnostic value. nih.gov Another study on resistant breast cancer cells found altered abundances of 11 mitochondrial proteins. acs.org

Metabolomics and Lipidomics: These approaches analyze the complete set of metabolites and lipids in a biological sample. humanspecificresearch.org Given that this compound has a lipid component, lipidomics could be particularly insightful for understanding how the drug interacts with and is metabolized by cancer cells.

| Omics Technology | Application in this compound Research | Key Findings in Related Doxorubicin Research |

| Genomics | Identify genetic predictors of response and resistance. | Low TOP2A expression and ER-negative status predict doxorubicin response in breast cancer. nih.gov |

| Proteomics | Uncover mechanisms of action and resistance by analyzing protein expression changes. | Upregulation of drug efflux pumps (ABCB1) and alterations in mitochondrial proteins are linked to Adriamycin resistance. nih.govacs.org |

| Metabolomics | Characterize the metabolic pathways affected by the drug. | Changes in energy production pathways have been identified in response to Adriamycin treatment. mdpi.com |

| Lipidomics | Investigate the role of the octanoyl chain in cellular uptake and metabolism. | Long-chain fatty acyl hydrazones of doxorubicin show increased uptake in lipid-rich membranes of resistant cells. nih.gov |

Exploration of Combination Research Strategies (e.g., with RNAi)

Combining this compound with other therapeutic modalities could lead to synergistic effects and overcome drug resistance. One promising strategy is the combination with RNA interference (RNAi), particularly small interfering RNA (siRNA). mdpi.com

Targeting Drug Resistance Genes: siRNAs can be designed to silence the expression of genes that confer drug resistance. For example, siRNA targeting the MDR1 gene, which codes for the drug efflux pump P-glycoprotein, has been shown to enhance the cytotoxicity of doxorubicin by increasing its intracellular retention. mdpi.com

Inhibiting Anti-Apoptotic Pathways: Cancer cells often evade cell death by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. mdpi.comnih.govnih.gov Co-delivering this compound with siRNA that targets these proteins could sensitize cancer cells to the drug's apoptotic effects. mdpi.comnih.govnih.gov Studies have demonstrated that silencing Mcl-1 enhances the efficacy of doxorubicin in breast cancer cells. nih.gov

Synergistic Effects: The combination of doxorubicin and siRNA has shown synergistic antitumor activity in various preclinical models. nih.govfrontiersin.org For instance, a study combining doxorubicin with siRNA targeting the survivin gene in a nanoparticle delivery system showed significant inhibition of osteosarcoma growth. frontiersin.org Another study using lipopolyplexes to co-deliver doxorubicin and FAK siRNA demonstrated enhanced therapeutic efficacy in colorectal cancer. mdpi.com These findings provide a strong rationale for exploring similar combination strategies with this compound.

Advanced Preclinical Modeling for Efficacy and Disposition Prediction

To accurately predict the clinical potential of this compound, robust preclinical models are essential. oup.comnih.gov

Orthotopic and Xenograft Models: While standard subcutaneous xenograft models are useful, orthotopic models, where cancer cells are implanted in the corresponding organ, can provide a more realistic tumor microenvironment for evaluating drug efficacy. researchgate.net For example, a doxorubicin-hydrazone derivative showed superior antitumor efficacy in an orthotopic pancreas carcinoma model compared to doxorubicin. researchgate.net

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, are considered to better represent the heterogeneity of human cancers and are valuable for predicting clinical outcomes.

Models of Cardiotoxicity: A major limitation of Adriamycin is its cardiotoxicity. nih.govoncodaily.comcuni.czfrontiersin.org Preclinical models that accurately recapitulate this toxicity are crucial for evaluating whether derivatives like this compound have an improved cardiac safety profile. nih.govfrontiersin.org This includes using chronic dosing regimens that more closely mimic clinical practice and employing advanced imaging techniques to assess cardiac function. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are mathematical tools used to describe the relationship between drug exposure and its therapeutic effect. These models can help in optimizing dosing regimens and predicting the efficacy of this compound in different cancer types.

The development of novel anthracycline derivatives like HER2-targeted liposomal doxorubicin (MM-302) has shown promise in preclinical studies by demonstrating superior antitumor activity and improved safety profiles compared to conventional formulations. researchgate.netmdpi.com This highlights the potential for advanced preclinical models to guide the development of next-generation therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization methods for Adriamycin octanoylhydrazone?

- Methodology : Synthesis typically involves hydrazone linkage formation between Adriamycin and octanoyl derivatives under controlled pH (5.0–6.0) and temperature (25–37°C). Characterization requires HPLC-MS for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Stability studies should include accelerated degradation tests under varying pH and temperature conditions to validate shelf life .

- Data Analysis : Compare retention times (HPLC) and spectral data (NMR, FTIR) with reference standards. Use mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. How do researchers design cytotoxicity assays for this compound in cancer cell lines?

- Experimental Design : Use cell lines (e.g., MCF-7, HeLa) with Adriamycin-resistant variants as controls. Employ dose-response curves (0.1–100 μM) and measure IC₅₀ values via MTT or resazurin assays. Include positive controls (e.g., free Adriamycin) and vehicle controls .